molecular formula C19H15FN4O2S B2946780 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1170494-16-2

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B2946780
CAS No.: 1170494-16-2
M. Wt: 382.41
InChI Key: LMJGMBWYMCVDCL-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have been found in many biologically active compounds, such as antimicrobial and antineoplastic drugs . These compounds often target enzymes or receptors involved in critical biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, often inhibiting their function and leading to changes in cellular processes . For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

The compound likely affects biochemical pathways related to its targets. For example, if the compound targets enzymes involved in the biosynthesis of prostaglandins, it would affect the arachidonic acid pathway . This could lead to downstream effects such as reduced inflammation, as prostaglandins play a key role in the inflammatory response.

Pharmacokinetics

For instance, the solubility of a compound can influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets. Additionally, the compound’s stability in various environments can affect its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors to form the 1H-pyrazole ring. For instance, a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the pyrazole core.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced via a condensation reaction between a 2-aminothiophenol derivative and a fluorinated benzaldehyde.

    Coupling Reactions: The final step involves coupling the pyrazole and benzo[d]thiazole intermediates with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzothiazole ring or the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide may exhibit bioactive properties, making it a candidate for drug development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic components.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound’s electronic properties and its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)12-3-6-14(26-2)7-4-12)24(23-11)19-21-15-8-5-13(20)10-16(15)27-19/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJGMBWYMCVDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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